Cas no 922117-91-7 (N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide)

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide structure
922117-91-7 structure
Product name:N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide
CAS No:922117-91-7
MF:C19H23N5O2
Molecular Weight:353.418223619461
CID:5923732
PubChem ID:42391941

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
    • N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
    • F2323-1290
    • 922117-91-7
    • AKOS024639748
    • N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
    • N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide
    • インチ: 1S/C19H23N5O2/c1-3-5-17(25)20-8-9-24-18-16(11-22-24)19(26)23(13-21-18)12-15-7-4-6-14(2)10-15/h4,6-7,10-11,13H,3,5,8-9,12H2,1-2H3,(H,20,25)
    • InChIKey: LKWHXNGPQRQPCG-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC(C)=C1)C=N2)(=O)CCC

計算された属性

  • 精确分子量: 353.18517499g/mol
  • 同位素质量: 353.18517499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 538
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 79.6Ų

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2323-1290-4mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2323-1290-3mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2323-1290-25mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2323-1290-1mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2323-1290-10mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2323-1290-75mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2323-1290-100mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2323-1290-20μmol
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2323-1290-2mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2323-1290-40mg
N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
922117-91-7 90%+
40mg
$140.0 2023-05-16

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 関連文献

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamideに関する追加情報

Recent Advances in the Study of N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide (CAS: 922117-91-7)

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide (CAS: 922117-91-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This pyrazolopyrimidine derivative has shown promising biological activities, particularly in the modulation of key enzymatic pathways involved in various disease states. Recent studies have focused on its potential as a therapeutic agent and its unique mechanism of action at the molecular level.

The compound's structural features, including the pyrazolopyrimidine core and the butanamide side chain, contribute to its selective binding properties. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its high affinity for specific kinase targets, with IC50 values in the low nanomolar range. This binding specificity makes it a valuable tool compound for studying signal transduction pathways and a potential lead for drug development.

Recent pharmacological evaluations have revealed that 922117-91-7 exhibits excellent metabolic stability and favorable pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition reported an oral bioavailability of 68% in rodent models, with sustained plasma concentrations over 24 hours. These characteristics suggest its potential for oral administration in therapeutic applications.

Mechanistic studies have identified several molecular targets of 922117-91-7, including components of the PI3K/AKT/mTOR pathway. Research published in Nature Chemical Biology (2023) utilized cryo-EM to elucidate the compound's binding mode to its primary target, revealing a unique allosteric mechanism that differs from classical ATP-competitive inhibitors. This finding opens new possibilities for developing selective kinase modulators with reduced off-target effects.

Current clinical investigations are exploring the therapeutic potential of 922117-91-7 in oncology applications. Phase I clinical trials initiated in 2024 are evaluating its safety and preliminary efficacy in patients with advanced solid tumors harboring specific genetic alterations. Early results presented at the American Association for Cancer Research annual meeting showed manageable toxicity profiles and promising signs of biological activity.

The synthetic chemistry of 922117-91-7 has also seen recent advancements. A 2024 publication in Organic Process Research & Development described an improved synthetic route with higher yields (78% overall) and reduced environmental impact through green chemistry approaches. These process improvements are critical for scaling up production for both research and potential clinical applications.

Future research directions for 922117-91-7 include exploration of its potential in neurodegenerative diseases, as preliminary data suggest neuroprotective effects in cellular models of Parkinson's disease. Additionally, structural analogs are being developed to optimize pharmacological properties while maintaining the compound's unique target selectivity profile.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd